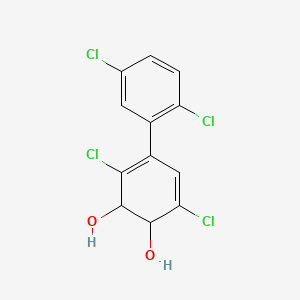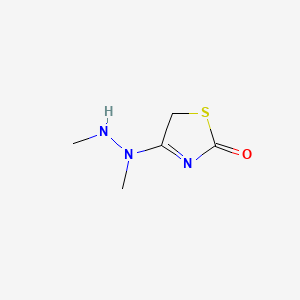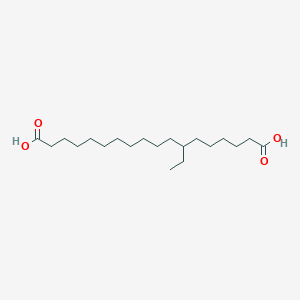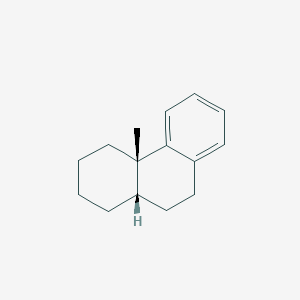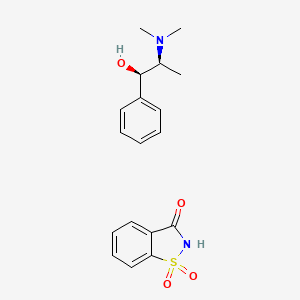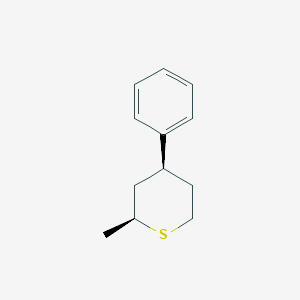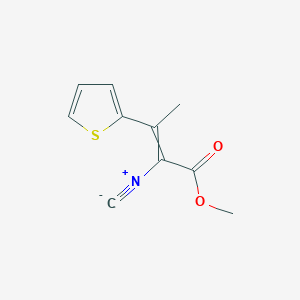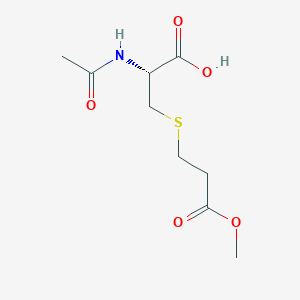
L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a methoxy-oxopropyl group attached to the sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- typically involves the acetylation of L-cysteine followed by the introduction of the methoxy-oxopropyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfides or sulfoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides, while reduction may yield thiols.
Aplicaciones Científicas De Investigación
L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating conditions such as oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products requiring specific chemical properties.
Mecanismo De Acción
The mechanism of action of L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate cellular signaling pathways and influence gene expression, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent used in medicine.
L-Cysteine: The parent amino acid, involved in protein synthesis and various metabolic processes.
Methionine: Another sulfur-containing amino acid with similar properties.
Uniqueness
L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of acetyl and methoxy-oxopropyl groups enhances its stability and reactivity, making it valuable in various scientific and industrial contexts.
Propiedades
Número CAS |
77549-12-3 |
|---|---|
Fórmula molecular |
C9H15NO5S |
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(3-methoxy-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H15NO5S/c1-6(11)10-7(9(13)14)5-16-4-3-8(12)15-2/h7H,3-5H2,1-2H3,(H,10,11)(H,13,14)/t7-/m0/s1 |
Clave InChI |
GZTSCZSNTKEYFI-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSCCC(=O)OC)C(=O)O |
SMILES canónico |
CC(=O)NC(CSCCC(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


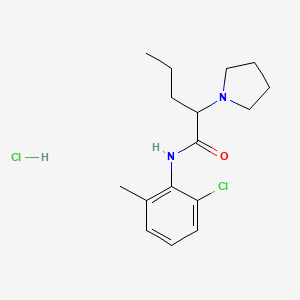
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
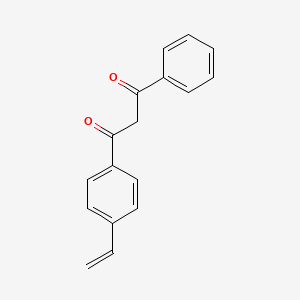
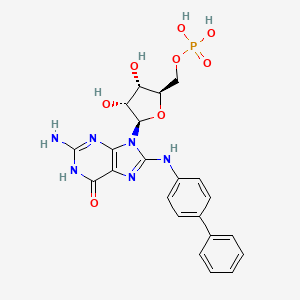
![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
